molecular formula C7H11N3O B12842033 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one

5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12842033
M. Wt: 153.18 g/mol
InChI Key: NXIFLFFIQCQPGP-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both a pyrrolidine and a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrolidine derivative with a hydrazine derivative under acidic or basic conditions to form the pyrazolone ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydropyrazolones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolone derivatives and pyrrolidine-containing molecules. Examples include:

  • 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one
  • Pyrrolidine-2,5-dione
  • Pyrrolizines

Uniqueness

What sets 5-(Pyrrolidin-3-yl)-1,2-dihydro-3H-pyrazol-3-one apart is its unique combination of the pyrrolidine and pyrazolone rings, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-pyrrolidin-3-yl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C7H11N3O/c11-7-3-6(9-10-7)5-1-2-8-4-5/h3,5,8H,1-2,4H2,(H2,9,10,11)

InChI Key

NXIFLFFIQCQPGP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=O)NN2

Origin of Product

United States

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